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Benzo[d]oxazole-2-sulfonamide

Cat. No.: B11899607
M. Wt: 198.20 g/mol
InChI Key: BBFZKZROAWKUCD-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2-sulfonamide (CAS 1247342-23-9) is a heterocyclic compound with the molecular formula C7H6N2O3S and a molecular weight of 198.2 g/mol. This chemical serves as a versatile scaffold and key synthetic intermediate in medicinal chemistry and drug discovery research. The benzoxazole core is recognized for its wide spectrum of pharmacological activities. Research into benzoxazole-sulfonamide hybrid molecules has shown significant promise in developing novel therapeutic agents. Specifically, such hybrids are being investigated as potent inhibitors of alpha-amylase and alpha-glucosidase, making them candidates for anti-diabetic research . Furthermore, hybrid compounds incorporating benzoxazole and sulfonamide motifs have demonstrated notable in vitro antibacterial activity against various bacterial strains, including Escherichia coli and Salmonella typhimurium . The broader family of benzoxazole derivatives has also been extensively studied for antimicrobial and anticancer properties, underscoring the research value of this structural class . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3S B11899607 Benzo[d]oxazole-2-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C7H6N2O3S/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

BBFZKZROAWKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Benzo[d]oxazole-2-sulfonamide Core and Derivatives

The synthesis of the this compound scaffold and its derivatives is typically a two-stage process. The initial and foundational stage involves the formation of the benzoxazole (B165842) core. Following the successful construction of this bicyclic heterocycle, the second stage focuses on the introduction and modification of the sulfonyl group at the 2-position.

Cyclization Reactions for Benzoxazole Core Formation

The formation of the benzoxazole ring is a critical step, and various cyclization strategies have been developed to achieve this. These methods often utilize readily available precursors and employ a range of reaction conditions and catalysts to drive the ring-closing process. A common and versatile starting material for these syntheses is 2-aminophenol (B121084), which already contains the necessary oxygen and nitrogen atoms in the correct ortho orientation. researchgate.net

2-Aminophenol serves as a cornerstone in the synthesis of a wide array of benzoxazole derivatives. rsc.org Its reaction with various electrophilic partners facilitates the construction of the oxazole (B20620) ring fused to the initial benzene (B151609) ring.

One of the most common approaches involves the condensation of 2-aminophenols with different carbonyl-containing compounds or their equivalents. mdpi.com For instance, the reaction with aldehydes, β-diketones, or carboxylic acids and their derivatives can lead to the formation of 2-substituted benzoxazoles. mdpi.comacs.orgorganic-chemistry.org The choice of reactant and catalyst significantly influences the reaction's efficiency and the nature of the substituent at the C2 position. rsc.org

Recent methodologies have expanded the scope of precursors. For example, a method utilizing tertiary amides in the presence of triflic anhydride (B1165640) (Tf₂O) and 2-Fluoropyridine has been reported for the synthesis of 2-substituted benzoxazoles from 2-aminophenols. mdpi.com Another approach involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), a non-hazardous cyanating agent, in the presence of a Lewis acid like BF₃·Et₂O, to yield 2-aminobenzoxazoles. nih.gov

The versatility of 2-aminophenol as a precursor is highlighted in the variety of reaction partners it can be paired with, as summarized in the table below.

ReagentCatalyst/ConditionsProduct TypeReference
β-DiketonesBrønsted acid / CuI2-Substituted benzoxazoles acs.org
Tertiary AmidesTf₂O / 2-Fluoropyridine2-Substituted benzoxazoles mdpi.com
Aromatic AldehydesNi(II) complex / K₂CO₃2-Aryl benzoxazoles rsc.org
NCTSBF₃·Et₂O / 1,4-dioxane2-Aminobenzoxazoles nih.gov
Aryl AcetylenesSulfur / DMF2-Aryl benzoxazoles rsc.org

A well-established and frequently employed method for synthesizing a key intermediate, 2-mercaptobenzoxazole (B50546), involves the cyclization of 2-aminophenol with carbon disulfide. researchgate.netijpbs.comorientjchem.orgbohrium.comsapub.orgnih.gov This reaction is typically carried out in an alcoholic solution with a base, such as potassium hydroxide (B78521) or sodium hydroxide. researchgate.netijpbs.comnih.govbenthamdirect.com The resulting 2-mercaptobenzoxazole is a versatile intermediate that can be further modified. For example, it can be treated with hydrazine (B178648) hydrate (B1144303) to produce 2-hydrazinobenzoxazole, which can then be reacted with various aldehydes or carboxylic acids to create a diverse library of benzoxazole derivatives. researchgate.netorientjchem.org

An alternative strategy involves the in-situ generation of dithiocarbamates from the reaction of aliphatic amines with carbon disulfide. These dithiocarbamates then react with 2-aminophenol to yield 2-aminobenzoxazoles through a process of intermolecular nucleophilic attack and desulfurization. researchgate.net

The synthesis of 2-mercaptobenzoxazole derivatives is a foundational step in many synthetic pathways. A two-step reaction strategy often begins with the synthesis of the 2-mercaptobenzoxazole precursor by reacting 2-aminophenol with carbon disulfide. bohrium.com This precursor is then reacted with substituted phenacyl or benzyl (B1604629) bromides to afford a range of substituted 2-mercaptobenzoxazole analogs. bohrium.com

Reactant 1Reactant 2Base/SolventPrimary ProductReference
2-AminophenolCarbon DisulfideKOH / Ethanol2-Mercaptobenzoxazole researchgate.netbohrium.combenthamdirect.com
2-AminophenolCarbon DisulfideKOH / Alcohol/Water2-Mercaptobenzoxazole orientjchem.org
Aliphatic Amine + Carbon Disulfide2-AminophenolNot Specified2-Aminobenzoxazoles researchgate.net
Utilizing 2-Aminophenol as a Precursor

Introduction of Sulfonyl Group

Once the benzoxazole core is established, the next critical step is the introduction of the sulfonyl group, which ultimately forms the sulfonamide. This transformation is typically achieved through sulfonylation reactions using powerful sulfonating agents.

A common and direct method for introducing the sulfonyl moiety is through the reaction of a benzoxazole intermediate, often an amino-substituted benzoxazole, with a suitable sulfonyl chloride (R-SO₂Cl). This reaction is generally performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a scavenger for the hydrogen chloride byproduct.

For instance, the synthesis of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives involves reacting 5-Amino-2-(4-tert-butylphenyl)benzoxazole with various 4-substituted benzenesulfonyl chlorides. dergipark.org.tr Similarly, other studies report the refluxing of an amine-containing precursor with a sulfonyl chloride in pyridine to yield the corresponding sulfonamide. paom.pldergipark.org.tr The choice of the sulfonyl chloride allows for the introduction of a wide variety of substituents on the sulfonamide group, enabling the synthesis of a diverse range of derivatives. dergipark.org.trnih.gov

This method is a key step in the synthesis of many biologically active sulfonamide-containing benzoxazoles. nih.govresearchgate.net The reaction conditions can be optimized, for example, by using dichloromethane (B109758) (DCM) as a solvent and pyridine as a base, followed by purification techniques like flash chromatography.

Chlorosulfonic acid (ClSO₃H) is a powerful and widely used reagent for the direct sulfonation of aromatic rings, including the benzoxazole system. google.com This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzoxazole ring, which can then be readily converted to the desired sulfonamide by reaction with an amine.

The reaction of a benzoxazole derivative with chlorosulfonic acid is typically performed under controlled, often low, temperatures. For example, a precursor might be treated with chlorosulfonic acid at 0°C, followed by a gradual warming to room temperature. The resulting sulfonyl chloride is often precipitated by pouring the reaction mixture into ice water.

However, this method can present challenges. The reaction can be non-selective and may produce undesired di-sulfonated by-products. google.com Yields can sometimes be low, which may be due to incomplete activation or side reactions. google.com To address these issues, modifications to the procedure have been developed, such as diluting the chlorosulfonic acid with an inert solvent like a chlorinated hydrocarbon (e.g., dichloromethane, chloroform) to improve the yield. google.com Despite these challenges, chlorosulfonic acid remains a key reagent for the synthesis of benzoxazole sulfonyl chlorides, as exemplified by the preparation of compounds like 2-(Chloromethyl)benzo[d]oxazole-6-sulfonyl chloride and 6-benzoxazolonesulfonyl chloride. google.com

Sulfonylation via Sulfonyl Chlorides

Conversion of Sulfonyl Chlorides to Sulfonamides

The reaction of sulfonyl chlorides with amines is a fundamental and widely employed method for the formation of sulfonamides. researchgate.netekb.eg In the context of benzo[d]oxazole-2-sulfonamides, this typically involves the preparation of a suitable benzo[d]oxazole sulfonyl chloride intermediate, which is then coupled with a primary or secondary amine.

The synthesis of the key sulfonyl chloride intermediate can be achieved through various means. For instance, thiols can be oxidized to sulfonyl chlorides using chlorine in the presence of water. google.com Alternatively, sulfonic acids can be converted to the corresponding sulfonyl halides using reagents like phosphorus pentachloride (PCl₅). google.com A notable method involves the reaction of a 1,3-oxazole with chlorosulfonic acid and thionyl chloride to generate the pivotal benzenesulfonyl chloride needed for the subsequent sulfonamide linkage formation. acs.org

Once the sulfonyl chloride is obtained, it is reacted with an appropriate amine to furnish the desired sulfonamide. A common procedure involves the slow addition of the sulfonyl chloride to a solution of the amine in a solvent system like pyridine and chloroform (B151607) at reduced temperatures, such as 0 °C, to afford the target 1,3-oxazole sulfonamides in good yields. acs.org

Table 1: Representative Examples of Sulfonamide Synthesis from Sulfonyl Chlorides

Sulfonyl Chloride PrecursorAmineReaction ConditionsProductYield (%)Reference
2-Methylsulfanyl-benzoxazole-6-sulfonyl chloride1-Benzyl-2-hydroxy-3-isobutyl-propylamineNot specified1-Benzyl-2-hydroxy-3-[isobutyl-(2-methylsulfanyl-benzoxazole-6-sulfonyl)-amino]-propyl)-carbamic esterGood google.com
1,3-Oxazole-benzenesulfonyl chlorideVarious amines/anilinesPyridine, Chloroform, 0 °C1,3-Oxazole sulfonamidesNot specified acs.org
Benzenesulfonyl chloride2-AminopyridinePyridineN-(pyridin-2-yl)benzenesulfonamide63 ekb.eg

Advanced Synthetic Approaches

In addition to the classical sulfonyl chloride route, several advanced synthetic strategies have been developed to access benzo[d]oxazole-2-sulfonamides and their derivatives, often with improved efficiency, milder conditions, and broader substrate scope.

Oxidative Coupling Reactions (S-N Bond Formation)

Oxidative coupling reactions provide a direct and atom-economical approach to the formation of the crucial sulfur-nitrogen (S-N) bond in sulfonamides. researchgate.net These methods often proceed by the interaction of a sulfur-containing reagent and an amine in the presence of an oxidant. researchgate.net A significant advantage of this approach is the potential to avoid the use of unstable and often toxic sulfonyl chlorides. rsc.orgresearchgate.net

One such protocol involves the direct oxidative coupling of heteroaryl thiols with primary amines. rsc.orgresearchgate.net This transformation can be carried out under mild reaction conditions and provides the desired N-alkylated sulfonamides in good yields. rsc.orgresearchgate.net The mechanism typically involves the oxidation of the thiol to a reactive intermediate, which then couples with the amine. researchgate.net

Table 2: Oxidative Coupling for Sulfonamide Synthesis

ThiolAmineOxidant/CatalystProductYield (%)Reference
Heteroaryl thiolsPrimary aminesNot specifiedN-alkyl heteroaryl sulfonamidesGood rsc.orgresearchgate.net
ThiolsAminesH₂O₂/SOCl₂SulfonamidesExcellent organic-chemistry.org
ThiolsAminesN-Chlorosuccinimide (NCS)SulfonamidesNot specified organic-chemistry.org

Smiles Rearrangement Applications

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles, which are precursors or analogues of the target sulfonamides. acs.orgnih.gov This rearrangement enables the functionalization of heteroaromatic rings by breaking a carbon-heteroatom bond and forming a new carbon-nitrogen bond under often mild conditions. acs.orgnih.gov

A notable application involves the reaction of benzoxazole-2-thiol with an amine, mediated by chloroacetyl chloride, which proceeds via an intramolecular Smiles rearrangement. acs.orgnih.gov The process is initiated by the S-alkylation of the thiol, followed by a nucleophilic attack of the nitrogen atom onto the benzoxazole ring carbon, forming a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis yield the N-substituted benzoxazole. nih.gov This one-pot amination is efficient and compatible with a variety of amines. acs.org

Table 3: Smiles Rearrangement for N-Substituted Benzoxazole Synthesis

Starting MaterialReagentsProductYield (%)Reference
Benzoxazole-2-thiol, 2-Bromoethylamine HBrK₂CO₃, DMFN,N′-(Disulfanediylbis(ethane-2,1-diyl))bis(benzo[d]oxazol-2-amine)71 acs.orgnih.gov
Benzoxazole-2-thiol, 4-Bromobutylamine HBrEt₃N, Toluene2-(Pyrrolidin-1-yl)benzo[d]oxazole54 acs.orgnih.gov
Benzoxazole-2-thiol, 4-bromobenzylamineChloroacetyl chlorideN-(4-bromobenzyl)benzo[d]oxazol-2-amine70-80

Green Chemistry Protocols for Derivatization

In line with the principles of sustainable chemistry, several green protocols have been developed for the synthesis and derivatization of benzoxazole-containing compounds. These methods often utilize environmentally benign catalysts, solvents, and reaction conditions. rsc.orgmdpi.com

For instance, the use of reusable ionic liquids as catalysts has been explored for the direct oxidative amination of benzoxazoles. mdpi.com One such method employs 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and acetic acid as an additive at room temperature, affording 2-aminobenzoxazoles in good to excellent yields. mdpi.com The catalyst can be recycled and reused multiple times with minimal loss of activity. mdpi.com

Another approach utilizes nano-sized metal oxides, such as nano-ZnO, as efficient and recyclable catalysts for the synthesis of benzoxazole scaffolds. rsc.org These reactions often proceed under mild conditions with high atom economy. rsc.org The use of solid-acid catalysts like K-10 montmorillonite (B579905) has also been reported for the synthesis of related heterocyclic systems, offering advantages such as ease of handling and separation. mdpi.com

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers a powerful and versatile platform for the synthesis of complex organic molecules, including benzo[d]oxazole derivatives. mdpi.comresearchgate.net These methods often enable reactions that are difficult to achieve through traditional means and can proceed with high selectivity and efficiency.

Ruthenium(II)-catalyzed alkenylation of 2-arylbenzo[d]oxazoles with unactivated olefins has been shown to selectively form mono-alkenylated products. researchgate.net This approach demonstrates a broad substrate scope and provides high yields. researchgate.net Palladium catalysis is also widely used. For example, palladium-catalyzed C-H arylation of benzamides has been reported, which can be a strategic step in the synthesis of more complex sulfonamide-containing structures. nih.gov

While highly effective, a drawback of transition-metal catalysis can be the potential for metal contamination in the final product, which is a significant concern in pharmaceutical applications and may necessitate additional purification steps. mdpi.com

Table 4: Examples of Transition-Metal-Catalyzed Reactions

SubstrateCatalyst SystemReaction TypeProductYield (%)Reference
2-Arylbenzo[d]oxazoleRu(II)AlkenylationMono-alkenylated productHigh researchgate.net
Benzamide (B126)Pd(OAc)₂ / AgOAcortho-C-H Arylationortho-Arylated benzamideNot specified nih.gov
2-Aminophenol, BenzaldehydeEG–G2–PdCyclization2-Phenylbenzoxazole88 rsc.org

Electrophilic Activation Strategies

Electrophilic activation of precursor molecules provides another avenue for the synthesis of the benzoxazole core. A general method for preparing 2-substituted benzoxazoles involves the triflic anhydride (Tf₂O)-promoted electrophilic activation of tertiary amides. mdpi.com

In this strategy, a tertiary amide is treated with Tf₂O in the presence of a base like 2-fluoropyridine. This generates a highly reactive intermediate which then undergoes cyclization with a 2-aminophenol derivative to form the desired 2-substituted benzoxazole. mdpi.com This method is notable for its mild reaction conditions, broad substrate scope, and high yields. mdpi.com

Another electrophilic activation approach involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. acs.orgnih.gov The reaction of o-aminophenols with NCTS in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), leads to the formation of 2-aminobenzoxazoles. acs.orgnih.gov The reaction is initiated by the Lewis acid activation of the cyano group, facilitating nucleophilic attack by the amine and subsequent cyclization. acs.orgnih.gov

Regioselectivity and Stereoselectivity in Derivatization

Controlling the site and three-dimensional orientation of chemical reactions on the this compound core is fundamental for the rational design of its derivatives. Regioselectivity dictates which atom of the molecule reacts, while stereoselectivity controls the formation of specific stereoisomers.

Strategies for Directing Sulfonamide Nitrogen Substitution

The derivatization of the sulfonamide group (-SO₂NH-) presents a key regiochemical challenge, primarily concerning substitution at the sulfonamide nitrogen versus other potential sites on the benzoxazole ring. The acidic nature of the N-H bond in sulfonamides makes the nitrogen atom a primary site for reactions like alkylation and arylation. nih.gov The most common method for preparing N-substituted sulfonamides involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ekb.eg

Several strategies have been developed to ensure that substitution occurs selectively at the sulfonamide nitrogen:

Base Selection : The choice of base is critical. Using bulky bases, such as 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU), can sterically hinder reactions at other sites and favor deprotonation and subsequent substitution at the more accessible sulfonamide nitrogen.

Protection/Deprotection : In complex syntheses, temporarily protecting other reactive functional groups on the molecule is a standard strategy to ensure that the desired transformation occurs only at the sulfonamide nitrogen.

Reaction Conditions : The reaction between primary amines and sulfonyl chlorides is often performed at temperatures ranging from 0 °C to room temperature to afford N-substituted sulfonamides. ekb.egresearchgate.net The use of specific solvents like diethyl ether or dichloromethane (DCM) with bases such as triethylamine (TEA) or pyridine can facilitate high yields of the desired N-substituted product. ekb.eg For instance, N-phenylbenzene sulfonamide has been synthesized with an 85% yield by reacting aniline (B41778) and benzenesulfonyl chloride in diethyl ether at 0 °C. ekb.eg

StrategyDescriptionExample
Base-Promoted N-Alkylation A weak base is used to deprotonate the sulfonamide N-H bond, which is notably labile (pKa ≈ 3.34 for a similar N-benzyl benzothiazole (B30560) sulfonamide), creating a nucleophilic nitrogen that can be alkylated. nih.govUse of triethylamine (TEA) or potassium carbonate in the presence of an alkyl halide to introduce an alkyl group onto the sulfonamide nitrogen. ekb.eg
Bulky Base Catalysis Utilizes sterically large bases to selectively deprotonate the sulfonamide nitrogen, preventing unwanted side reactions at other positions on the heterocyclic ring.Employing a base like DBU to direct substitution specifically to the sulfonamide nitrogen over the oxazole oxygen.
Fukuyama-Mitsunobu Reaction A stereoselective method for N-alkylation, particularly useful for creating N,N-dialkyl sulfonamides from N-alkyl heteroaryl sulfonamides. rsc.org This reaction typically proceeds with an inversion of stereochemistry at the alcohol carbon. nih.govA microwave-promoted Fukuyama-Mitsunobu reaction can be used to further transform N-alkylated sulfonamides. nih.govrsc.org
Chan-Lam Coupling This copper-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, enabling the synthesis of N-alkyl-N-aryl substituted sulfonamides. nih.govReaction of an N-alkyl sulfonamide with an aryl boronic acid in the presence of a copper catalyst. nih.gov

Chemoselective and Stereoselective Transformations

Chemoselectivity, the ability to react with one functional group in the presence of others, and stereoselectivity are crucial for synthesizing structurally complex and specific molecules. ethernet.edu.et

Chemoselectivity : In molecules containing multiple functional groups, such as this compound derivatives, achieving chemoselectivity is paramount. For example, a one-pot process for the chemoselective reduction of sterically demanding amides to aldehydes has been developed, which involves activating the amide with an ethyl triflate (EtOTf) followed by reduction. acs.org Such principles can be applied to derivatives of this compound that bear additional, reducible functional groups, allowing for selective modification without affecting the core structure.

Stereoselectivity : The introduction of chirality with a defined stereochemistry is a cornerstone of modern synthetic chemistry. The Fukuyama-Mitsunobu reaction stands out as a powerful method for the stereoselective N-alkylation of sulfonamides. nih.gov This reaction allows for the coupling of an N-mono-substituted sulfonamide with a chiral secondary alcohol, proceeding with high stereoselectivity, typically through an inversion of configuration at the alcohol's stereocenter. This method has been successfully applied to the stereoselective and chemoselective transformations of complex natural products like podophyllotoxin (B1678966) and various amino alcohols using the closely related benzo[d]thiazole-2-sulfonamide scaffold, demonstrating its potential applicability to benzo[d]oxazole systems. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy for developing novel compounds. tandfonline.comscispace.com The this compound scaffold has been successfully integrated into various hybrid structures.

Benzoxazole-Chromene Sulfonamide Hybrids : Novel hybrid molecules combining the benzoxazole and chromene scaffolds have been synthesized. thepharmajournal.com The synthesis proceeds via a three-step process involving a Knoevenagel condensation followed by a Michael addition. The resulting intermediate, a 3-(benzoxazol-2-yl)-4-phenyl-4H-chromen-2-amine derivative, is then reacted with p-toluenesulfonyl chloride to yield the final N-(3-(benzo[d]oxazol-2-yl)-4-phenyl-4H-chromen-2-yl)-4-methylbenzenesulfonamide hybrids. thepharmajournal.com

Oxazolone-Based Sulfonamides : Hybrids incorporating the 5(4H)-oxazolone ring have been synthesized. nih.gov The synthesis starts with the preparation of 4-toluenesulfonyl anthranilic acid, which is then converted to a hippuric acid analogue. This intermediate is subsequently reacted with various aldehydes in the presence of acetic anhydride and sodium acetate (B1210297) to furnish the target oxazolone-benzenesulfonamide derivatives. nih.gov

Azole-Sulfonamide Hybrids : The combination of an azole ring with a sulfonamide moiety is a promising strategy in medicinal chemistry. tandfonline.com General methods for creating such hybrids often involve coupling the respective heterocyclic amines with sulfonyl chlorides. ekb.eg For instance, benzothiazole-based sulfonamide hybrids have been synthesized starting from 2-aminobenzothiazole, which is reacted with a substituted sulfonyl chloride. dergipark.org.tr Similar strategies are applicable for creating this compound hybrids linked to other heterocyclic systems.

Hybrid Molecule ClassIncorporated ScaffoldGeneral Synthetic Approach
Benzoxazole-Chromene HybridsChromeneKnoevenagel condensation/Michael addition to form a chromene-amine intermediate, followed by reaction with a sulfonyl chloride. thepharmajournal.com
Oxazolone-Sulfonamide Hybrids5(4H)-OxazoloneCyclocondensation of a sulfonamide-containing hippuric acid analogue with an aromatic aldehyde using acetic anhydride. nih.gov
Azole-Sulfonamide HybridsOther Azoles (e.g., Thiazole (B1198619), Pyrazole)Coupling of a heterocyclic amine with a sulfonyl chloride derivative, often in the presence of a base like pyridine or triethylamine. ekb.egtandfonline.comdergipark.org.tr
Sulfonamide-Carbamate/Thiourea (B124793) HybridsCarbamate (B1207046) or ThioureaReaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate to form carbamate hybrids, or with other amines/amides to form thiourea derivatives. scispace.com

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophores and Essential Structural Motifs

The foundational structure for biological activity is the benzo[d]oxazole core. Studies have consistently shown that this fused ring system is a critical pharmacophore. The substitution pattern on this core is a primary determinant of both the type and intensity of the biological response. It has been observed that position 2 of the benzo[d]oxazole ring is decisive for biological activity, while substitutions at position 5 are crucial for modulating the intensity of this activity. esisresearch.org

For instance, in the context of tyrosinase inhibition, a phenolic 2-phenylbenzo[d]oxazole scaffold featuring a resorcinol (B1680541) (2,4-dihydroxyphenyl) moiety at the 2-position was identified as a critical structural motif, playing a significant role in the compound's inhibitory potency. The sulfonamide group (SO₂NH₂) is another key pharmacophoric element, particularly for derivatives targeting enzymes like cyclooxygenase (COX) and carbonic anhydrase. Its placement, often on a phenyl ring attached to the benzo[d]oxazole core at position 2, is crucial for achieving selective inhibition. For example, a sulfonyl moiety at the para-position of a vicinal aryl ring is a recognized feature for enhancing COX-2 selectivity.

Impact of Substituents on Biological Activities

The nature and position of substituents on both the benzo[d]oxazole ring and the sulfonamide moiety profoundly influence the compound's biological profile.

The substitution on the benzene (B151609) part of the benzo[d]oxazole nucleus is a key area for modification. Position 5 has been identified as a critical site where substituents can significantly influence the intensity of the compound's action. A quantitative structure-activity relationship (QSAR) analysis of antifungal benzoxazoles confirmed that position 5 plays a role in determining the activity's intensity. esisresearch.org For antiproliferative activity, introducing a chlorine atom at position 5 has been shown to enhance efficacy.

Furthermore, modifications to the aryl ring at position 2 have yielded significant insights. The presence of electron-withdrawing groups, such as fluorine (F) or chlorine (Cl), on the phenyl ring at the third position of a related benzoxazolinone moiety led to the most promising anti-inflammatory activities.

Table 1: Effect of Substituents on the Biological Activity of Benzo[d]oxazole Derivatives

Position of SubstitutionSubstituentObserved Effect on ActivityTarget/Activity
Position 5 (Benzoxazole Ring) Chlorine (Cl)Enhanced antiproliferative activityAnticancer
Position 2 (Aryl Ring) 2,4-dihydroxyphenyl (Resorcinol)Potent tyrosinase inhibitionTyrosinase Inhibition
Position 2 (Aryl Ring) Electron-withdrawing groups (F, Cl)Promising anti-inflammatory resultsAnti-inflammatory
Position 2 (Aryl Ring) 3-sulfamoylphenylPotent antiviral activityAntiviral (Poliovirus)

The sulfonamide group is a cornerstone of the pharmacophore for many biologically active benzo[d]oxazole derivatives, particularly as selective enzyme inhibitors. In the design of selective COX-2 inhibitors, the sulfonamide moiety is a privileged functional group. Its inclusion on one of the aryl rings attached to a central heterocyclic ring, such as in celecoxib, is a well-established strategy to increase COX-2 selectivity. This is because the sulfonamide group can form crucial hydrogen bonds within the secondary binding pocket of the COX-2 enzyme, an interaction not possible with the COX-1 isoform. Dihydropyrazole sulfonamide derivatives have demonstrated significant potency and selectivity against COX-2. It has also been noted that compounds containing sulfonamide moieties exhibit negligible ulcerogenic activity.

Positional Effects of Substituents on the Benzo[d]oxazole Ring

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies have been instrumental in refining the understanding of the SAR of benzo[d]oxazole-2-sulfonamides, enabling the mathematical correlation of physicochemical properties with biological activity.

A variety of multivariate statistical methods are employed to construct robust QSAR models. rsc.org These methods can be broadly categorized into regression and classification techniques. Exploratory data analysis methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are often used initially to identify patterns and groupings within the data. scielo.br

For developing predictive models, regression methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are widely used. scielo.br These techniques are fundamental to 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which correlate the 3D steric and electrostatic fields of molecules with their biological activity. nih.gov In a 3D-QSAR study on benzoxazole (B165842) benzenesulfonamide (B165840) derivatives, a statistically significant model was developed using the PHASE 3.4 module of Schrödinger, which correlated hydrophobic, electron-withdrawing, and hydrogen-bonding effects with antidiabetic activity. researchgate.netchemijournal.com

The primary goal of QSAR modeling is to generate statistically validated models with high predictive power for the biological activity of novel compounds. A 3D-QSAR model developed for a series of benzoxazole benzenesulfonamide derivatives as fructose-1,6-bisphosphatase inhibitors demonstrated good statistical reliability and predictive ability, with a high regression coefficient (R² = 0.9686) and a satisfactory cross-validated correlation coefficient (q² = 0.72). researchgate.netchemijournal.com

Such validated models are powerful tools for virtual screening and lead optimization. researchgate.net The contour maps generated from CoMFA and CoMSIA studies provide visual representations of where bulky, electron-donating, or hydrophobic groups would be favorable or unfavorable for activity, guiding the rational design of more potent inhibitors. nih.gov For example, the aforementioned 3D-QSAR model was used to screen a database for new potential antidiabetic agents, identifying five compounds predicted to have better activity than the most potent analogue in the original training set. researchgate.net This highlights the practical application of predictive modeling in accelerating the discovery of new therapeutic agents.

Molecular Mechanisms and Biological Target Identification

Investigation of Enzyme Inhibition Mechanisms

The therapeutic potential of Benzo[d]oxazole-2-sulfonamide and its derivatives stems from their ability to interact with and inhibit various enzymes crucial for pathological processes. This section delves into the specific molecular mechanisms through which these compounds exert their inhibitory effects on a range of biological targets.

Carbonic Anhydrase Isoforms (CA IX, XII)

This compound derivatives have been investigated as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and hCA XII. mdpi.comtandfonline.com These enzymes are crucial in regulating pH in and around cancer cells, contributing to tumor growth and metastasis. The sulfonamide group of these compounds is a key pharmacophore that anchors to the zinc ion within the active site of the carbonic anhydrase enzyme. tandfonline.comresearchgate.net

Studies on various sulfonamide derivatives have demonstrated their potent inhibitory activity against these cancer-related CA isoforms. mdpi.comtandfonline.comresearchgate.net For instance, a series of benzothiazole-derived sulfonamides, which share structural similarities with benzo[d]oxazole sulfonamides, showed significant inhibition of hCA IX and XII. tandfonline.com The inhibition constants (Kᵢ) for some of these compounds were in the low nanomolar range, indicating high potency. researchgate.netresearchgate.net Specifically, certain open saccharin-based secondary sulfonamides were found to be highly potent inhibitors of hCA XII, with Kᵢ values as low as 4.3 nM. researchgate.net The selectivity of these inhibitors for the tumor-associated isoforms over the cytosolic off-target isoforms (hCA I and II) is a critical aspect of their development as anticancer agents. researchgate.netresearchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Derivatives

Compound Type Target Isoform Inhibition Constant (Kᵢ) Range Selectivity Reference
Benzothiazole-derived sulfonamides hCA IX 31.5 to 65.3 nM - tandfonline.com
Open saccharin-based secondary sulfonamides hCA IX 20 to 298 nM Selective over hCA I and II researchgate.net
Open saccharin-based secondary sulfonamides hCA XII 4.3 to 432 nM Extremely potent inhibitors researchgate.net
Benzofuran-based sulfonamides hCA IX 10.0–97.5 nM Selective over hCA I and II researchgate.net
Benzofuran-based sulfonamides hCA XII 10.1–71.8 nM Selective over hCA I and II researchgate.net

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfonamides, the class of compounds to which this compound belongs, are well-established inhibitors of dihydropteroate synthase (DHPS). researchgate.netnih.gov This enzyme is vital in the folate biosynthesis pathway of bacteria and some protozoa, making it an important target for antimicrobial agents. researchgate.netnih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). nih.gov By binding to the active site of DHPS, they prevent the synthesis of dihydropteroate, a precursor to folic acid, which is essential for DNA replication and bacterial survival. researchgate.netnih.gov

The antibacterial activity of sulfonamides is directly linked to their ability to inhibit DHPS. researchgate.netscispace.com Molecular docking studies have helped to visualize the binding modes of sulfonamide derivatives within the DHPS active site, confirming their mechanism of action. scispace.com

Tubulin Polymerization Inhibition

Certain derivatives of benzo[d]oxazole have demonstrated potent activity as inhibitors of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs. nih.gov

One study reported that a 2-trimethoxyphenylpyridine derivative bearing a benzo[d]oxazole side chain exhibited strong tubulin polymerization inhibitory activity with an IC₅₀ value of 2.1 μM. nih.gov This compound was found to bind to the colchicine (B1669291) binding site on tubulin, leading to the disruption of the microtubule network and arresting cancer cells in the G2/M phase of the cell cycle. nih.gov Another series of novel 1,3-oxazole sulfonamides were also identified as effective tubulin polymerization inhibitors, with some compounds showing potent leukemia inhibition with mean GI₅₀ values in the nanomolar range. acs.org

Table 2: Tubulin Polymerization Inhibition by Benzo[d]oxazole Derivatives

Compound Target IC₅₀ Value Mechanism of Action Reference
2-trimethoxyphenylpyridine with benzo[d]oxazole side chain Tubulin Polymerization 2.1 μM Binds to colchicine site, disrupts microtubule network nih.gov
1,3-Oxazole sulfonamides Leukemia cell growth 44.7 and 48.8 nM (mean GI₅₀) Tubulin polymerization inhibition acs.org

DNA Gyrase and DNA Topoisomerase II Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that regulate DNA topology during replication and are validated targets for antibacterial drugs. acs.orgmdpi.comnih.gov Some benzo[d]thiazole derivatives, which are structurally related to benzo[d]oxazoles, have been developed as inhibitors of DNA gyrase B. acs.org These compounds have shown nanomolar inhibitory activity against Escherichia coli DNA gyrase and improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV. acs.org

The binding mode of these inhibitors in the ATP-binding pocket of the enzyme has been confirmed through X-ray crystallography. acs.org The development of dual inhibitors targeting both DNA gyrase and topoisomerase IV is a promising strategy to combat bacterial resistance. acs.orgnih.gov

Cyclooxygenase (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an inducible enzyme involved in inflammation and has been identified as a target for anti-inflammatory and anticancer therapies. mdpi.commdpi.com Several heterocyclic compounds, including those with benzo[d]oxazole and benzo[d]thiazole scaffolds, have been investigated as COX-2 inhibitors. mdpi.comrsc.org

For instance, cyanopyrimidine hybrids bearing a benzo[d]oxazole moiety have demonstrated potent COX-2 inhibitory activity with IC₅₀ values in the submicromolar range. mdpi.com Similarly, benzo[d]thiazole analogs have been shown to be selective COX-2 inhibitors with significant anti-inflammatory activity. rsc.org The mechanism of inhibition involves binding to the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins, which are key mediators of inflammation. cijournal.ru

Table 3: COX-2 Inhibition by Benzo[d]oxazole and Related Derivatives

Compound Type Target IC₅₀ Value Reference
Cyanopyrimidine hybrid with benzo[d]oxazole COX-2 Submicromolar range mdpi.com
Benzo[d]thiazole analogs COX-2 0.28–0.77 μM rsc.org

Histone Deacetylase (HDAC2) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression through the deacetylation of histone proteins. mdpi.comgoogle.com Inhibition of specific HDAC isoforms, such as HDAC2, has emerged as a promising therapeutic strategy for various diseases, including cancer and neurological disorders. mdpi.comgoogle.comnih.gov

While direct studies on this compound as an HDAC2 inhibitor are limited, related benzamide (B126) and benzothiazole (B30560) derivatives have shown significant HDAC inhibitory activity. mdpi.comnih.gov For example, a benzamide-based inhibitor, BA3, exhibited high inhibitory potency for HDAC2 with an IC₅₀ of 39.9 nM. mdpi.com Furthermore, certain ligustrazine-based compounds were found to be more potent inhibitors of HDAC2 than HDAC1. dovepress.com The general structure of HDAC inhibitors includes a zinc-binding group, a linker, and a cap group, and the oxazole (B20620) ring has been explored as a novel zinc-binding group in some HDAC inhibitors. nih.gov

Table 4: HDAC2 Inhibition by Related Benzamide and Other Derivatives

Compound Target IC₅₀ Value Reference
BA3 (benzamide-based) HDAC2 39.9 nM mdpi.com
Ligustrazine-based compounds HDAC2 53.7–205.4 nM dovepress.com

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal tyrosine kinase receptor implicated in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.comdovepress.com Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. mdpi.com

Several studies have highlighted the potential of benzoxazole (B165842) derivatives as VEGFR-2 inhibitors. For instance, a series of novel benzoxazole derivatives were synthesized and evaluated for their anti-proliferative and VEGFR-2 inhibitory activities. nih.gov One of the most potent compounds, 12l , demonstrated significant inhibition of VEGFR-2 with an IC₅₀ value of 97.38 nM. nih.gov This compound also exhibited strong cytotoxic effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. nih.gov Molecular docking studies further supported these findings, indicating a strong binding affinity of these derivatives to the VEGFR-2 active site. nih.gov

Another study focused on modified benzoxazole-based derivatives and identified compound 8d as a highly promising VEGFR-2 inhibitor, with an IC₅₀ of 0.0554 µM, which was superior to the standard drug sorafenib. nih.gov This compound also showed potent anticancer activity against multiple cell lines. nih.gov The structure-activity relationship (SAR) analyses from these studies provide valuable insights for the design of more effective VEGFR-2 inhibitors based on the benzoxazole scaffold.

Table 1: VEGFR-2 Inhibition by Benzo[d]oxazole Derivatives

Compound Target Cell Line(s) VEGFR-2 IC₅₀ (nM) Antiproliferative IC₅₀ (µM) Reference
12l HepG2, MCF-7 97.38 10.50 (HepG2), 15.21 (MCF-7) nih.gov
12d HepG2 194.6 23.61 nih.gov
12i - 155 - nih.gov
8d MCF-7, HCT116, HepG2 55.4 3.43 (MCF-7), 2.79 (HCT116), 2.43 (HepG2) nih.gov
8a - 57.9 - nih.gov
8e - 74.1 - nih.gov
Sorafenib (Reference) - 48.16 / 78.2 - nih.govnih.gov

Quorum Sensing (QS) Receptor Binding

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factors and biofilm formation. nih.govrsc.org Inhibiting QS pathways is an attractive strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance. rsc.org

Research has shown that certain benzoxazole derivatives can act as QS inhibitors. For example, replacing the oxazole ring with a thiazole (B1198619) in some compounds abolished their activity against Pseudomonas aeruginosa quorum-sensing, highlighting the importance of the benzoxazole core for this specific biological interaction. In one study, a library of benzo[d]thiazole-2-thiol derivatives was screened for QS inhibition in Pseudomonas aeruginosa. rsc.org Several compounds were identified as potent inhibitors of the LasB quorum sensing system, with one compound showing an IC₅₀ of 45.5 μg/mL. rsc.org While this study focused on benzothiazole, the structural similarity to benzoxazole suggests a potential avenue for exploration. Further investigation into sulfonamide-containing benzoxazole derivatives is warranted to fully understand their potential as QS inhibitors.

Modulation of Cellular Pathways

The biological effects of this compound and its analogs are manifested through their ability to modulate fundamental cellular processes, particularly those leading to programmed cell death and the regulation of the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial mechanism for removing damaged or cancerous cells. Many anticancer agents exert their effects by triggering this pathway. Several studies have demonstrated the pro-apoptotic capabilities of benzoxazole derivatives.

For example, compound 12l , a potent VEGFR-2 inhibitor, was found to induce apoptosis in HepG2 cells by 35.13%. nih.gov Mechanistic studies revealed that this compound significantly increased the levels of the pro-apoptotic protein Bax (3.40-fold) and caspase-3 (2.98-fold), while decreasing the level of the anti-apoptotic protein Bcl-2 (2.12-fold). nih.gov Similarly, compound 8d was also shown to have a significant apoptotic effect on HepG2 cells. nih.gov

Other research has shown that sulfonamide-oxazolone hybrids can trigger apoptosis by increasing the levels of activated caspases 3/7 in pancreatic cancer cells. nih.gov Furthermore, certain benzoxazole derivatives have been shown to induce apoptosis through the p53 pathway.

Table 2: Apoptosis Induction by Benzo[d]oxazole Derivatives in HepG2 Cells

Compound Concentration Apoptosis Induction (%) Fold Increase in Caspase-3 Fold Increase in Bax Fold Decrease in Bcl-2 Reference
12l 10.50 µM 35.13 2.98 3.40 2.12 nih.gov
Control - 6.56 - - - nih.gov

Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures proper cell division. Disrupting this cycle is a common mechanism of action for anticancer drugs. Benzoxazole derivatives have been shown to cause cell cycle arrest at different phases.

Compound 12l was found to arrest the growth of HepG2 cells primarily at the Pre-G1 and G1 phases of the cell cycle. nih.gov Another study on a pyrimidine (B1678525) derivative linked to a benzoxazole moiety, compound 5d , demonstrated that it could halt cell growth at the sub-G1 and G2/M phases in MCF-7 cells. mdpi.com Sulfonamide-imidazole hybrids have also been reported to cause cell cycle arrest at the G1 and S phases, while sulfonamide-indazole hybrids induced arrest at the G0/G1 phase. nih.gov This ability to interfere with the cell cycle contributes significantly to the antiproliferative effects of these compounds.

Selectivity Profiling of Biological Interactions

Selectivity is a critical aspect of drug development, as it minimizes off-target effects and enhances the therapeutic index of a compound. For benzoxazole-sulfonamide derivatives, understanding their selectivity for specific biological targets over others is crucial.

Research on pyrimidinylbenzimidazole-linked sulfonamide derivatives investigated their inhibitory effects on different BRAF kinase variants. mdpi.com The study determined the IC₅₀ values of the target compounds against V600EBRAF, wild-type BRAF, and CRAF to assess both potency and selectivity. mdpi.com This type of profiling is essential to identify compounds that preferentially inhibit the mutated kinase driving cancer growth while sparing the wild-type forms, thereby reducing potential toxicity.

In the context of quorum sensing, some benzo[d]thiazole derivatives showed selectivity for the LasB system in Pseudomonas aeruginosa with no activity observed in the PqsR system. rsc.org Although this study did not involve sulfonamides, it demonstrates the principle of selective receptor binding within this class of heterocyclic compounds.

Further comprehensive selectivity profiling of this compound and its derivatives against a broad panel of kinases and other relevant biological targets is necessary to fully delineate their therapeutic potential and safety profiles.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target. nih.govrjeid.com

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for various Benzo[d]oxazole derivatives. These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a protein. scitechdaily.comacs.org For instance, research on 2-substituted benzoxazole (B165842) derivatives has utilized molecular docking to suggest that their antibacterial activity may be linked to the inhibition of DNA gyrase. nih.gov In these studies, the benzoxazole scaffold, often in conjunction with a sulfonamide group, is docked into the active site of the target protein to analyze its binding orientation. nih.govvulcanchem.com The sulfonamide group, for example, is known to act as a zinc-binding motif, which can be critical for inhibiting metalloenzymes. vulcanchem.com

The analysis of these interactions is crucial for understanding the structure-activity relationship (SAR) of these compounds. For example, in studies of benzoxazole derivatives as potential anti-Alzheimer's agents, docking studies confirmed the binding interactions of the derivatives with the active gorge of acetylcholinesterase and butyrylcholinesterase enzymes. tandfonline.com Similarly, docking studies of formazan (B1609692) derivatives of benzo[d]oxazole against the 4URO receptor have helped to identify key binding interactions. rjeid.com

A critical output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com For example, molecular docking studies on 2-substituted benzoxazole derivatives against COX-2 protein have shown excellent binding affinities with docking scores such as -11.6 and -10.4 kcal/mol for certain compounds. researchgate.net In another study involving formazan derivatives of benzo[d]oxazole, one compound exhibited a maximum dock score of -8.0 kcal/mol against the 4URO receptor. rjeid.com These predicted affinities help in prioritizing compounds for further experimental testing.

Table 1: Examples of Predicted Binding Affinities for Benzo[d]oxazole Derivatives

Derivative Class Target Protein Predicted Binding Affinity (kcal/mol)
2-Substituted Benzoxazole COX-2 -11.6
2-Substituted Benzoxazole COX-2 -10.4
Formazan Derivative 4URO Receptor -8.0
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)sulfonamide Analog P2Y₁₄ Receptor -9.8 (ΔG)

Note: Data is compiled from various studies and represents examples of predicted binding affinities.

Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights that are not available from static docking poses.

MD simulations are used to assess the stability of the docked conformation of a ligand within a protein's binding site. mdpi.com By simulating the movements of atoms over a period of time, researchers can observe whether the ligand remains stably bound or if its conformation changes significantly. For instance, MD simulations performed on formazan derivatives of benzo[d]oxazole complexed with the 4URO receptor indicated stable ligand-receptor interactions. rjeid.com Similarly, simulations of certain 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives with the V600EBRAF protein showed that the compounds maintained relative stability. mdpi.com These simulations are crucial for validating the results of molecular docking and providing a more realistic picture of the binding event.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. wuxiapptec.comchalcogen.ro A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net

DFT calculations have been employed to determine the HOMO-LUMO energy gap for various sulfonamide derivatives. researchgate.netekb.eg For example, in a study of certain antimalarial sulfonamides, the calculated HOMO-LUMO gap was found to be small, indicating a higher tendency for electron transfer and reactivity. researchgate.net The distribution of these frontier orbitals across the molecule can also predict sites of electrophilic and nucleophilic attack. For instance, the HOMO of one compound was localized on the benzo[b] mdpi.comresearchgate.netoxazin-3-yl ring, while the LUMO was spread across both the benzooxazine and p-chlorobenzene rings, with an energy gap of 0.800 eV. researchgate.net

Table 2: Example of HOMO-LUMO Energy Gaps for Related Sulfonamide Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Compound 4a (a benzo[b] mdpi.comresearchgate.netoxazin-3-yl derivative) - - 0.800
Compound 5c (a benzo[b] mdpi.comresearchgate.netthiazin-3-yl derivative) - - 0.87
Compound 6a (a quinoxalin-2-yl derivative) - - -

Note: This table presents example data from related sulfonamide structures to illustrate the application of HOMO-LUMO analysis. Specific values for Benzo[d]oxazole-2-sulfonamide would require dedicated calculations.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a computational method used to estimate the partial atomic charges in a molecule, offering insights into its electronic structure, reactivity, and intermolecular interactions. chemrxiv.orgchemrxiv.org This analysis is crucial for understanding the electrostatic potential and the nature of chemical bonds within the this compound framework.

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a 6-31G basis set, are used to determine the charge distribution. ekb.eg In derivatives of related sulfonamides, it has been observed that sulfur and hydrogen atoms typically carry positive charges, while nitrogen and oxygen atoms exhibit negative charges. This distribution is influenced by the high electronegativity of the nitrogen and oxygen atoms. For instance, in a related benzimidazole (B57391) derivative, the hydrogen atom attached to a nitrogen was found to have the highest positive charge due to the electron-withdrawing nature of the adjacent nitrogen.

The charge distribution directly impacts the molecule's ability to interact with biological targets. For example, atoms with more negative charges are more likely to act as electron donors. irjweb.com In the context of enzyme inhibition, the distribution of Mulliken charges can help identify the atoms most likely to participate in nucleophilic or electrophilic attacks, which is critical for forming stable complexes with a receptor's active site. irjweb.com

Table 1: Illustrative Mulliken Atomic Charges for a Representative Sulfonamide Derivative

AtomMulliken Charge (a.u.)
S+1.0 to +1.5
O (Sulfonyl)-0.6 to -0.8
N (Sulfonamide)-0.5 to -0.7
C (Benzoxazole)Variable (+/- 0.2)
O (Benzoxazole)-0.4 to -0.6
N (Benzoxazole)-0.3 to -0.5

Note: These values are illustrative and can vary based on the specific substitutions on the this compound scaffold and the computational methods used.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This approach is particularly valuable for designing novel ligands for a target receptor, such as those involving the this compound core.

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. nih.govsemanticscholar.org This method relies on a set of known active and inactive molecules to deduce the critical chemical features required for biological activity. nih.govsemanticscholar.org Algorithms like HypoGen, often found in software suites like Discovery Studio, are used to generate hypotheses based on features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.govnih.gov

For instance, a study on benzo[d]oxazol-2(3H)-one derivatives, structurally related to the sulfonamide, led to the development of a 3D-pharmacophore model for sigma(2) receptor ligands. nih.gov The best model consisted of a positive ionizable feature, a hydrogen bond acceptor, a hydrophobic aromatic group, a hydrophobic aliphatic group, and a general hydrophobic feature. nih.gov This model demonstrated a high correlation coefficient of 0.97, indicating its predictive power. nih.gov Similarly, another model for sigma(1) receptor ligands based on benzo[d]oxazol-2(3H)-one derivatives identified one positive ionizable feature, one HBA, two hydrophobic aromatic features, and one hydrophobic feature as crucial for binding. nih.gov

Feature Mapping and Hypothesis Generation

The process of generating a pharmacophore hypothesis begins with feature mapping, where the chemical features of a set of training compounds are identified. semanticscholar.orgresearchgate.net These features are then used by algorithms like HipHop or HypoGen to construct various pharmacophore models. researchgate.net The HipHop approach utilizes only active compounds, while HypoGen considers both active and inactive compounds to refine the model. researchgate.net

The generated hypotheses are then ranked based on statistical parameters such as correlation coefficient, cost analysis, and root mean square deviation (RMSD). semanticscholar.org The best hypothesis is the one that effectively distinguishes between active and inactive compounds. For example, in the development of a pharmacophore for sigma(2) receptor ligands, the final model was selected based on its high correlation and low RMSD. nih.gov Validation of the pharmacophore model is a critical step and is often performed using a test set of compounds not included in the training set, as well as statistical methods like Fischer's randomization test. semanticscholar.orgnih.gov

Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening.

Database Screening for Novel Leads

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases like ZINC for novel compounds that possess the desired pharmacophoric features. nih.govsemanticscholar.org This approach can lead to the discovery of structurally diverse compounds with the potential for biological activity. nih.gov

For instance, a pharmacophore model developed for Topoisomerase I inhibitors was used to screen over a million compounds from the ZINC database, leading to the identification of promising new leads. nih.gov Similarly, virtual screening has been successfully applied to discover new inhibitors for various targets using scaffolds related to benzo[d]oxazole. nih.govtandfonline.com The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding modes and affinities before being synthesized and tested experimentally. tandfonline.com

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In addition to predicting biological activity, computational methods are also used to evaluate the pharmacokinetic properties of potential drug candidates. In silico ADME prediction assesses properties like absorption, distribution, metabolism, and excretion, which are crucial for a drug's efficacy and safety. bohrium.comresearchgate.net

Studies on various benzoxazole derivatives have incorporated in silico ADME predictions to evaluate their drug-likeness. researchgate.netdeepdyve.comnih.gov These predictions often involve calculating parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess compliance with Lipinski's "rule of five". researchgate.netnih.gov For example, a study on benzothiazole-based oxadiazole derivatives, which share structural similarities with the benzo[d]oxazole core, showed that the synthesized compounds generally complied with Lipinski's rule, suggesting good potential for oral bioavailability. nih.gov Furthermore, in silico tools can predict properties like blood-brain barrier permeability and potential for toxicity, helping to prioritize compounds for further development. researchgate.netmdpi.com

Table 2: Predicted ADME Properties for a Hypothetical this compound Derivative

PropertyPredicted ValueAcceptable Range
Molecular Weight< 500 g/mol < 500
LogP2.5< 5
Hydrogen Bond Donors1-2≤ 5
Hydrogen Bond Acceptors4-5≤ 10
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PermeabilityLowLow (for peripherally acting drugs)

Note: These are idealized predictions and actual values would be determined through specific in silico modeling studies.

Computational Studies on Biological Efficacy

Computational modeling has become an indispensable tool for elucidating the biological efficacy of benzoxazole sulfonamide derivatives. These in silico methods provide critical insights into the molecular interactions between the compounds and their biological targets, guiding the rational design of more potent therapeutic agents.

Molecular docking studies have been instrumental in predicting the binding modes of benzoxazole sulfonamides within the active sites of various enzymes, which are crucial for the survival of pathogens. For instance, research on 2-substituted benzoxazole sulphonamides has highlighted their potential as antimycobacterial agents. nih.gov Molecular docking simulations for these compounds have been performed to understand their mechanism of action, with studies suggesting that the antibacterial activity may be linked to the inhibition of enzymes like DNA gyrase or the enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in Mycobacterium tuberculosis fatty acid synthesis. nih.govresearchgate.netbenthamdirect.com

In a notable study, a series of novel 2-(p-ethyl/fluorophenyl)-5-[(p-substitutedphenyl)sulfonylamido]benzoxazole derivatives were designed and evaluated for their antimicrobial properties. nih.gov Molecular docking analyses were conducted on the most effective compounds against the S. aureus DNA gyrase B enzyme. nih.gov The results indicated strong binding affinities, with the benzoxazole core playing a crucial role in the interaction. The docking poses revealed key hydrogen bonds and hydrophobic interactions with the amino acid residues in the enzyme's active site, explaining the observed inhibitory activity. nih.gov For example, compounds N4 and N9 from this series exhibited significant binding energies, suggesting stable complex formation with the target enzyme. nih.gov

The insights gained from these computational studies are summarized in the table below, showcasing the predicted binding affinities of representative compounds.

Table 1: Molecular Docking Results of Benzoxazole Sulfonamide Derivatives against S. aureus Gyrase

Compound Target Enzyme Predicted Binding Energy (kcal/mol) Interacting Residues
N4 S. aureus Gyrase B -8.7 Asp81, Ile82, Gly85, Pro87, Ile102
N9 S. aureus Gyrase B -8.6 Asp81, Gly85, Pro87, Ile102, Arg144

Data sourced from a study on novel sulfonylamido benzoxazole derivatives. nih.gov

These computational findings not only corroborate the experimental biological data but also provide a molecular-level understanding of the structure-activity relationships, thereby guiding the optimization of lead compounds for enhanced efficacy. benthamdirect.comnih.gov

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been widely applied to investigate the electronic structure and reactivity of benzoxazole sulfonamide derivatives. These theoretical studies provide fundamental insights into molecular properties that govern their biological activity.

DFT calculations are typically performed to optimize the molecular geometry of the compounds in their ground state. nih.govresearchgate.net A common functional used for these studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) or 6-31G(d,p). nih.govresearchgate.netijcce.ac.ir These calculations yield important data on bond lengths, bond angles, and dihedral angles, confirming the three-dimensional structure of the molecules.

A key aspect of these quantum mechanical studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller energy gap generally implies higher reactivity. ekb.eg

Furthermore, Molecular Electrostatic Potential (MEP) analysis is often conducted based on the optimized geometry. nih.gov The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This information is vital for understanding how the molecule might interact with biological receptors. nih.gov

A study on novel 2-(p-ethyl/fluorophenyl)-5-[(p-substitutedphenyl)sulfonylamido]benzoxazole derivatives employed DFT/B3LYP theory with the 6-311G(d,p) basis set to analyze the molecular reactivity of the most potent compounds, N4 and N9 . nih.gov The calculated quantum chemical descriptors for these compounds are presented in the table below.

Table 2: Quantum Chemical Descriptors for Selected Benzoxazole Sulfonamide Derivatives

Parameter Compound N4 Compound N9
E_HOMO (eV) -6.64 -6.83
E_LUMO (eV) -1.72 -2.07
Energy Gap (ΔE) (eV) 4.92 4.76
Ionization Potential (I) (eV) 6.64 6.83
Electron Affinity (A) (eV) 1.72 2.07
Electronegativity (χ) (eV) 4.18 4.45
Global Hardness (η) (eV) 2.46 2.38
Global Softness (S) (eV⁻¹) 0.20 0.21
Electrophilicity Index (ω) (eV) 3.56 4.17

Calculations performed using the DFT/B3LYP/6-311G(d,p) level of theory. Data sourced from a study on novel sulfonylamido benzoxazole derivatives. nih.gov

These theoretical calculations provide a robust framework for understanding the intrinsic electronic properties of this compound and its derivatives, which underpins their observed biological activities. nih.govekb.eg

Applications in Chemical Biology and Drug Discovery

Scaffold Optimization in Medicinal Chemistry

The benzo[d]oxazole-2-sulfonamide scaffold is a key pharmacophore that has been extensively utilized in the optimization of lead compounds in medicinal chemistry. Its rigid, bicyclic nature provides a stable platform for the attachment of various functional groups, allowing for the fine-tuning of physicochemical properties and biological activity.

The inherent structural features of the this compound scaffold have made it a cornerstone in the design of novel therapeutic agents targeting a range of diseases. Researchers have successfully synthesized and evaluated a multitude of derivatives, leading to the identification of potent inhibitors for several enzymes. A notable example is the development of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.

Specifically, derivatives of this compound have shown significant inhibitory activity against different CA isoforms, including CA I, II, IV, and IX. The sulfonamide moiety is crucial for coordinating with the zinc ion in the active site of these enzymes, while modifications on the benzoxazole (B165842) ring allow for selective targeting of specific isoforms.

Compound/DerivativeTarget EnzymeNotable Findings
This compoundCarbonic Anhydrase (CA)Parent scaffold for a series of CA inhibitors.
Substituted Benzo[d]oxazole-2-sulfonamidesCA I, II, IV, IXModifications on the benzoxazole ring led to isoform-selective inhibitors.

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The this compound core is well-suited for FBDD due to its relatively simple structure and its ability to be readily elaborated.

Once a this compound fragment is identified as a binder to a target, various fragment elaboration strategies are employed to increase its potency and selectivity. These strategies involve growing the fragment by adding new functional groups or linking it with other fragments that bind to adjacent sites on the target protein. This iterative process allows for the systematic exploration of the chemical space around the initial fragment hit.

Structure-based design plays a pivotal role in the FBDD process involving this compound fragments. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are used to determine the binding mode of the fragment to its target. This structural information provides a detailed roadmap for the rational design of more potent and selective analogues by guiding the placement of additional chemical functionalities.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment Elaboration Strategies

Development of Chemical Probes and Biosensors

The unique properties of the this compound scaffold have also been harnessed in the development of chemical probes and biosensors. These tools are essential for studying biological systems and for the validation of new drug targets. By attaching a reporter group, such as a fluorescent dye or a radioactive isotope, to the this compound core, researchers can create probes that allow for the visualization and quantification of target engagement in cells and tissues.

Research into Potential Modulators of Various Biological Activities

Beyond its role as an enzyme inhibitor, the this compound scaffold has been investigated for its potential to modulate a wide range of other biological activities. These include antimicrobial and anticonvulsant properties. The versatility of this scaffold allows for the generation of large libraries of compounds that can be screened against various biological targets to identify new therapeutic leads.

Biological ActivityKey Findings
AntimicrobialSome derivatives have shown activity against various bacterial and fungal strains.
AnticonvulsantCertain analogues have demonstrated potential in preclinical models of epilepsy.

Anti-inflammatory Research

Derivatives of the benzoxazole sulfonamide scaffold have been investigated for their potential to mitigate inflammatory processes. Research has shown that certain compounds in this class can exert favorable anti-inflammatory effects.

For instance, a study involving 4-amino-N-[1,3-benzoxazole-2-yl] benzene (B151609) sulfonamides demonstrated significant anti-inflammatory activity. researchgate.net Other research has focused on the dual potential of related structures, noting that some synthesized compounds possess both anti-inflammatory and antibacterial properties. researchgate.net The broader benzoxazole class of compounds is recognized for its potential to exhibit anti-inflammatory effects, among other biological activities. rsc.org The mechanism of action for some related heterocyclic sulfonamides has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. eco-vector.com

A study on novel isatin (B1672199) scaffolds, which share some structural similarities, confirmed anti-inflammatory potential through both in vitro and in vivo evaluations, with molecular docking studies suggesting strong binding affinities against cyclooxygenase-1. researchgate.net

Table 1: Selected Benzo[d]oxazole Sulfonamide Derivatives in Anti-inflammatory Research

Compound Class Research Finding Reference
4-amino-N-[1,3-benzoxazole-2-yl] benzene sulfonamides Showed favorable anti-inflammatory activity in tests. researchgate.net
Isatin-derived Mannich bases Demonstrated significant anti-inflammatory activity comparable to standard drugs. researchgate.net

Antioxidant Studies

The ability of this compound derivatives to act as antioxidants has been a subject of significant research interest. These compounds have shown potential in scavenging free radicals, which are implicated in numerous pathological conditions, including cancer.

A series of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and found to be effective scavengers of the α,α-diphenyl-β-picryl hydrazyl (DPPH) free radical. nih.gov The study noted that derivatives with electron-withdrawing halide substitutions at the C5 position showed more potent antioxidant and anticancer activities. nih.gov Similarly, studies on 4-amino-N-[1,3-benzoxazole-2-yl] benzene sulfonamides identified several compounds with potent antioxidant activity when compared to the standard, ascorbic acid. researchgate.net

Further research into benzo[d]oxazole-2-thio derivatives confirmed their antioxidant capabilities. researchgate.net Other sulfonamide-based compounds have also demonstrated excellent antioxidant potential, in some cases comparable to that of ascorbic acid. mdpi.com

Table 2: Antioxidant Activity of Selected Benzo[d]oxazole Sulfonamide Derivatives

Compound Series Assay / Finding Reference
N-(benzo[d]oxazol-2-yl)-...-hydrazinecarboxamides Effectively scavenged the DPPH free radical. Halide substitutions at C5 enhanced activity. nih.gov
4-amino-N-[1,3-benzoxazole-2-yl] benzene sulfonamides Showed potent antioxidant activity compared to ascorbic acid. researchgate.net
Benzo[d]oxazole-2-thio derivatives Displayed notable antioxidant activity in tested models. researchgate.net
N-(arylidene)hydrazinoacetyl sulfonamides Exhibited excellent antioxidant activity compared to parent sulfonamides. mdpi.com

Antimicrobial Investigations

The benzoxazole sulfonamide framework is a key component in the development of new antimicrobial agents, driven by the urgent need to overcome growing drug resistance. d-nb.info Derivatives have been tested against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.

A study on 5(4H)-oxazolone-based-sulfonamides revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Notably, one derivative in this series showed potent antifungal activity against Aspergillus niger and Candida albicans, with Minimum Inhibitory Concentration (MIC) values of 4 and 2 µg/mL, respectively. mdpi.com Another investigation into 1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan derivatives also confirmed their antibacterial potential. researchgate.net

Research on benzo[d]oxazole-2-thio derivatives showed they possessed better antimicrobial activity compared to reference drugs, with notable inhibition zones against bacteria like Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. researchgate.net The broader class of sulfonamides containing various heterocyclic components has consistently displayed a wide range of pharmacological activities, including antibacterial and antifungal effects. mdpi.compaom.pl

Table 3: Antimicrobial Activity of Selected Benzo[d]oxazole Sulfonamide Derivatives

Compound/Series Target Organism(s) Key Finding (MIC/Activity) Reference(s)
5(4H)-Oxazolone-based-sulfonamide (9h) Aspergillus niger, Candida albicans MIC: 4 µg/mL and 2 µg/mL, respectively. mdpi.com
5(4H)-Oxazolone-based-sulfonamides (9b, 9f) Gram-positive and Gram-negative bacteria Exhibited promising antibacterial activity. mdpi.comnih.gov
Isatin-derived Mannich bases Gram-positive and Gram-negative bacteria Showed notable antibacterial activity with significant inhibition zones. researchgate.net
1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan (4c) Various microbial strains Showed the highest activity profile among the tested molecules. researchgate.net
N-(arylidene)hydrazinoacetyl sulfonamide (4a2) Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa Displayed the highest antibacterial activity in its series. mdpi.com

Anticancer Research

The development of novel, less toxic, and more effective anticancer agents is a global health priority, and benzoxazole derivatives are an important class of compounds in this research area. researchgate.net this compound derivatives have been designed and evaluated as inhibitors of various cancer-related biological targets.

A series of N-(benzo[d]oxazol-2-yl)-2-(substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were tested against HeLa (cervical cancer), IMR-32 (neuroblastoma), and MCF-7 (breast cancer) cell lines, showing a dose-dependent inhibition of cell growth. nih.gov Some of these compounds had IC₅₀ values comparable to the standard anticancer agent, cisplatin. nih.gov

In another approach, novel benzoxazole and thiazole-based compounds were designed as potential inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancers. researchgate.net Certain derivatives showed significant growth inhibition against the HCT-116 colorectal cancer cell line. researchgate.net Furthermore, a series of sulfonamide derivatives linked to a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine structure were synthesized as potential V600E BRAF inhibitors, a key target in melanoma. One compound, 12l, exhibited a potent inhibitory effect with an IC₅₀ of 0.49 µM. mdpi.com

Table 4: Anticancer Activity of Selected Benzo[d]oxazole Sulfonamide Derivatives

Compound Series Target / Cell Line(s) Key Finding (IC₅₀ / Activity) Reference(s)
N-(benzo[d]oxazol-2-yl)-...-hydrazinecarboxamides HeLa, IMR-32, MCF-7 Dose-dependent growth inhibition; IC₅₀ values comparable to cisplatin. nih.gov
Benzoxazole/thiazole-based compounds (8g, 12e) NCI 60 cell line panel (e.g., HCT-116) Good to moderate anti-proliferative activity; inhibited HCT-116 cell growth. researchgate.net
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l) V600E BRAF Potent inhibitory activity with an IC₅₀ of 0.49 µM. mdpi.com
5(4H)-Oxazolone-based-sulfonamides Various cancer cell lines Evaluated for anticancer activity. mdpi.comnih.gov

Antiviral Research

The structural motifs of sulfonamide and benzoxazole are present in various molecules investigated for activity against different infectious viruses. researchgate.net This has prompted research into this compound derivatives as a potential new class of antiviral drugs.

A significant finding in this area was the identification of oxazole-benzenesulfonamide derivatives that can inhibit the replication of Human Immunodeficiency Virus 1 (HIV-1). nih.gov These compounds were found to bind directly to the HIV-1 reverse transcriptase (RT) and inhibit its crucial interaction with the cellular protein eEF1A. This mechanism was effective in reducing viral infectivity and replication in human primary activated CD4⁺ T cells and also showed activity against drug-resistant HIV-1 strains. nih.gov

Other research has explored sulfonamide oxazole (B20620) compounds as inhibitors of PI4KIIIb, which leads to potent inhibition of Hepatitis C Virus (HCV) replication. mdpi.com The versatility of the sulfonamide scaffold is further highlighted by its incorporation into compounds designed to combat other viruses, such as Herpes Simplex Virus-1 (HSV-1) and coronaviruses. researchgate.netdntb.gov.ua

Table 5: Antiviral Research on Benzo[d]oxazole Sulfonamide Derivatives

Compound Class Target Virus Mechanism / Key Finding Reference(s)
Oxazole-benzenesulfonamides (C7, C8) HIV-1 (WT and NNRTI-resistant) Binds to reverse transcriptase, inhibits RT-eEF1A interaction, reduces viral replication. nih.gov
Sulfonamide oxazole compounds Hepatitis C Virus (HCV) Inhibit PI4KIIIb, leading to potent inhibition of HCV replication. mdpi.com
Sulfonamide oxazole inhibitor SARS-CoV-2 Demonstrated potent antiviral activity against the virus. dntb.gov.ua
Azatricyclo-sulfonamide system HIV Noted as a combination that can result in anti-HIV agents. openaccessjournals.com

Future Research Directions and Unexplored Avenues

Exploration of New Synthetic Pathways for Complex Derivatives

The synthesis of benzoxazole (B165842) derivatives has been a subject of considerable research, with numerous methods developed over the years. rsc.org However, the focus is shifting towards more efficient, sustainable, and versatile synthetic strategies to create complex and diverse molecular architectures.

Future efforts will likely concentrate on:

Green Chemistry Approaches: The use of environmentally benign catalysts and solvent-free conditions is a growing trend. rsc.orgnih.gov For instance, methods employing reusable catalysts like TiO₂–ZrO₂ or Brønsted acidic ionic liquid gels have shown promise, offering high yields and easy workup, although challenges like high reaction temperatures may need to be addressed. rsc.org The application of molecular iodine as an eco-friendly catalyst for reactions like oxidative cyclodesulfurization also represents a sustainable pathway. nih.gov

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool for late-stage diversification of complex molecules. acs.org The sulfonamide group can act as a directing group to facilitate regioselective C-H activation, allowing for the introduction of various functional groups like alkenes or aryl groups onto the benzoxazole scaffold. acs.orgresearchgate.net Silver-catalyzed tandem condensation reactions have also emerged as an economical and efficient method for creating C(sp²)–sulphoxide bonds under mild conditions. rsc.org

Novel Cyclization Strategies: Researchers are exploring new ways to construct the core benzoxazole ring. One such method involves a BF₃·Et₂O-catalyzed cyclization of 2-aminophenol (B121084) with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which provides a facile route to 2-amino benzoxazoles using non-toxic reagents. rsc.org Another innovative approach is the Tf₂O-promoted electrophilic activation of tertiary amides, allowing for their direct cyclization to form 2-substituted benzoxazoles. mdpi.com

Multicomponent Reactions: Designing one-pot, multicomponent reactions is a key goal for improving synthetic efficiency. These reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing waste and saving time. researchgate.net

Table 1: Modern Synthetic Approaches for Benzoxazole Derivatives

Synthetic Strategy Key Features Catalyst/Reagents Advantages Ref.
Green Synthesis Solvent-free conditions, reusable catalyst Brønsted acidic ionic liquid gel High yield, facile workup, green rsc.org
C-H Alkenylation Ruthenium-catalyzed oxidative coupling Ru(II) complex Regioselective functionalization researchgate.net
Tandem Condensation Silver-catalyzed C-S bond formation Silver catalyst Mild conditions, economical rsc.org
Amide Activation Tf₂O-promoted cyclization of amides Triflic anhydride (B1165640) (Tf₂O) General and direct synthesis mdpi.com
Catalytic Cyclization Lewis acid catalysis BF₃·Et₂O, NCTS Non-toxic reagents, good yield rsc.org

Advanced Structural Characterization and Solid-State Studies

A thorough understanding of the three-dimensional structure of benzo[d]oxazole-2-sulfonamide derivatives is critical for elucidating their structure-activity relationships (SAR). While standard spectroscopic techniques like NMR, FTIR, and mass spectrometry are routinely used for characterization, future research will increasingly rely on more advanced methods. nih.govresearchgate.netresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a compound. This data is invaluable for understanding how molecules pack in a crystal lattice and for validating computational models.

Solid-State NMR (ssNMR): For compounds that are difficult to crystallize or are amorphous, ssNMR can provide detailed structural information about the local environment of atoms within the solid material.

Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations can complement experimental data by providing insights into the conformational flexibility, electronic properties, and potential tautomeric forms of the molecules. sci-hub.se These in silico tools are essential for designing molecules with desired properties and for minimizing the number of compounds that need to be synthesized and tested. acs.org

Understanding the solid-state properties is crucial for drug development, as these characteristics influence factors like solubility, stability, and bioavailability.

Deeper Mechanistic Investigations at the Molecular Level

Elucidating the precise mechanism of action is fundamental to the rational design of more potent and selective drugs. nih.gov For this compound derivatives, this involves identifying their specific molecular targets and understanding the interactions at an atomic level.

Future mechanistic studies will likely involve:

Target Identification and Validation: While many derivatives show promising biological activity, their exact cellular targets are often unknown. Advanced proteomics and chemical biology techniques can be used to identify the proteins that these compounds bind to. For example, some benzoxazole derivatives have been identified as inhibitors of enzymes like c-Met kinase, urease, or cholinesterases. bohrium.comtandfonline.com

Molecular Docking and Simulation: Computational docking studies are frequently used to predict and analyze the binding modes of ligands within the active site of a target protein. tandfonline.comresearchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity, helping to explain the observed SAR and guide the design of new analogs. sci-hub.se

Experimental Mechanistic Studies: To confirm reaction pathways, experimental techniques such as deuterium (B1214612) labeling and 2D NMR can be employed. researchgate.net These methods provide direct evidence for proposed intermediates and transition states, as seen in studies of ruthenium-catalyzed C-H activation where a five-membered cyclic complex was identified as a key intermediate. researchgate.net

Integration of Multidisciplinary Approaches in Drug Discovery

The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. chemistryjournal.netresearchgate.net The journey of a this compound derivative from a laboratory curiosity to a potential therapeutic agent requires the combined expertise of chemists, biologists, pharmacologists, and computational scientists. chemistryjournal.net

Key aspects of this integrated approach include:

Structure-Based Drug Design (SBDD): This strategy relies on knowledge of the 3D structure of the biological target. acs.org By integrating computational modeling, chemical synthesis, and biological testing, researchers can iteratively design and create compounds with improved affinity and selectivity.

Pharmacokinetic (PK/ADME) Profiling: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. In silico ADMET prediction tools, coupled with in vitro assays using, for example, human liver microsomes, can help identify and address potential liabilities like poor metabolic stability or low solubility early in the discovery process. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org These models are valuable tools for predicting the activity of unsynthesized compounds and for optimizing lead structures.

This synergistic approach ensures that multiple facets of drug development are considered simultaneously, increasing the efficiency and success rate of the discovery pipeline.

Application in Emerging Therapeutic Areas and Neglected Diseases

The benzo[d]oxazole scaffold is associated with a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. chemistryjournal.netnajah.edu Future research will continue to explore these areas while also venturing into new therapeutic applications.

Targeted Cancer Therapy: Many benzoxazole derivatives have shown potent anti-proliferative activity against various cancer cell lines. researchgate.netmdpi.com Future work will focus on developing derivatives that target specific cancer-related pathways, such as kinase inhibition (e.g., COX-2, c-Met) or the inhibition of protein-protein interactions (e.g., Bcl-2). researchgate.netmdpi.com

Neglected Tropical Diseases (NTDs): There is an urgent need for new treatments for NTDs like Chagas disease, leishmaniasis, and tuberculosis, which affect billions of people worldwide. acs.orgspringernature.comfrontiersin.org The imidazopyridine class, which can be related to benzoxazole structures, has shown significant activity against multidrug-resistant tuberculosis. rsc.org Benzoxaboroles, a related class of boron-containing heterocycles, have also shown promise in treating Chagas disease and African trypanosomiasis. springernature.com This suggests that benzo[d]oxazole-sulfonamides could be a valuable scaffold for developing novel agents against these challenging pathogens.

Antimicrobial Agents: With the rise of antibiotic resistance, there is a constant need for new antimicrobial drugs. researchgate.net Benzo[d]oxazole-sulfonamides have demonstrated activity against a range of bacteria and fungi, and their potential as inhibitors of enzymes essential for microbial survival, such as dihydrofolate reductase (DHFR), warrants further investigation. nih.govresearchgate.net

Table 2: Investigated Therapeutic Applications of Benzoxazole Derivatives

Therapeutic Area Specific Target/Application Example Compound Class Ref.
Oncology COX-2 Inhibition, c-Met Kinase Inhibition Pyrimidine-benzoxazole hybrids, 3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one derivatives mdpi.com
Infectious Diseases Antitubercular, Anti-trypanosomal Imidazo[1,2-a]pyridines, Benzoxaboroles springernature.comrsc.org
Neurological Disorders Anti-Alzheimer (Cholinesterase Inhibition) Benzo[d]oxazole bis Schiff base derivatives tandfonline.com
Anti-inflammatory General anti-inflammatory effects Oxazole (B20620) derivatives
Antimicrobial Antibacterial, Antifungal 2-substituted benzoxazole sulphonamides nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.